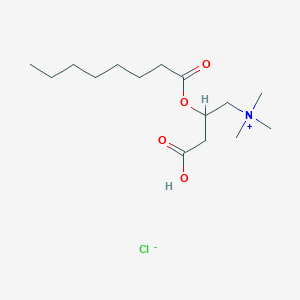
辛酰肉碱盐酸盐
描述
Octanoyl carnitine hydrochloride is a compound related to carnitine, a molecule that plays a crucial role in the metabolism of fatty acids in the human body. Carnitine serves as a carrier for the transport of long-chain fatty acids across the inner mitochondrial membrane, facilitating their β-oxidation for energy production (Bremer, 1983).
Synthesis Analysis
The synthesis of carnitine involves methylation of lysine residues, followed by a series of enzymatic transformations leading to the formation of butyrobetaine, which is finally hydroxylated to carnitine. This biosynthetic pathway highlights the complexity and importance of carnitine in cellular metabolism and its derivative forms, such as octanoyl carnitine (Bremer, 1983).
Molecular Structure Analysis
The molecular structure of octanoyl carnitine is characterized by its ability to form esters with various acyl groups. This flexibility underpins its role in transporting and excreting these groups across cellular membranes. The molecular and crystal structure studies, such as those on DL-carnitine hydrochloride, provide insights into the correlation between molecular structure and biological activity (Tomita et al., 1974).
Chemical Reactions and Properties
Carnitine participates in crucial biochemical pathways, notably in the transport of activated fatty acids across the mitochondrial membrane via the carnitine acyltransferase system. This system is vital for the β-oxidation of long-chain fatty acids, with specific enzymes such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CrOT) facilitating this transport (Jogl, Hsiao, & Tong, 2004).
Physical Properties Analysis
The physical properties of octanoyl carnitine, including solubility, melting point, and crystalline structure, are essential for its biological function and its interaction with cellular components. Studies on the crystal structure of related compounds like DL-carnitine hydrochloride provide valuable information on these aspects (Tomita et al., 1974).
Chemical Properties Analysis
The chemical properties of octanoyl carnitine, such as its reactivity and stability, are influenced by its structure. Its role in fatty acid metabolism demonstrates its chemical versatility in forming esters with acyl-CoAs of varying chain lengths, thereby facilitating their transport and metabolism (Miyazawa, Ozasa, Osumi, & Hashimoto, 1983).
科学研究应用
Bioanalytical Clinical Research
- Field : Bioanalytical Clinical Research .
- Application Summary : Octanoyl carnitine hydrochloride is used in the quantification of low concentration acylcarnitines in urine .
- Methods of Application : The method involves the direct analysis of carnitine and acyl carnitines in urine using gradient reversed-phase UltraPerformance Chromatography (UPLC) combined with tandem quadrupole MS . The urine samples are stored at -80 °C, thawed at 4 °C, and then centrifuged. The supernatant is diluted with water, acetonitrile, and an internal standard mixture .
- Results : This method allows for the rapid analysis and minimal sample preparation, without the need for derivatization prior to analysis .
Metabolic Disorder Research
- Field : Metabolic Disorder Research .
- Application Summary : Octanoyl carnitine hydrochloride is used in the study of lipid or branched-chain amino acid oxidation in patients with inborn errors of metabolism .
- Methods of Application : Increasing intravenous doses of L-carnitine and acetyl-L-carnitine are given to patients with medium-chain acyl-CoA dehydrogenase deficiency and isovaleric acidemia . The excretion of carnitine and disease-specific metabolites is measured .
- Results : The study found that increasing doses of either intravenous L-carnitine or acetyl-L-carnitine did not stimulate the excretion of octanoylcarnitine in the patient with medium-chain acyl-CoA dehydrogenase deficiency .
Antioxidant Response Research
- Field : Antioxidant Response Research .
- Application Summary : Octanoyl carnitine hydrochloride is used in the study of antioxidant response in medium-chain acyl-CoA dehydrogenase deficiency .
- Methods of Application : The study investigates the antioxidant response and mitochondrial function in fibroblasts from MCAD-deficient patients . The fibroblasts showed an increased level of mitochondrial superoxide, while lipids were less oxidatively damaged .
- Results : The study found that MCAD-deficient fibroblasts displayed not only significantly increased PDC but also increased lipoylated PDC protein levels compared to healthy controls .
Carnitine and Acylcarnitines Quantification
- Field : Bioanalytical Clinical Research .
- Application Summary : Octanoyl carnitine hydrochloride is used in the quantification of carnitine and acylcarnitines in biological matrices .
- Methods of Application : The method involves the isolation of carnitine and acylcarnitines by ion-exchange solid-phase extraction, derivatization with pentafluorophenacyl trifluoromethanesulfonate, separation by HPLC, and detection with an ion trap mass spectrometer .
- Results : This method overcomes the observed limitations of MS/MS methods and allows for the analysis of carnitine and acylcarnitines with high recoveries .
Antioxidant Response in MCAD Deficiency
- Field : Antioxidant Response Research .
- Application Summary : Octanoyl carnitine hydrochloride is used in the study of antioxidant response in medium-chain acyl-CoA dehydrogenase deficiency (MCADD) .
- Methods of Application : The study investigates the antioxidant response and mitochondrial function in fibroblasts from MCAD-deficient patients . The fibroblasts showed an increased level of mitochondrial superoxide, while lipids were less oxidatively damaged .
- Results : MCAD-deficient fibroblasts displayed not only significantly increased pyruvate dehydrogenase complex (PDC) but also increased lipoylated PDC protein levels compared to healthy controls .
Carnitine and Acylcarnitines Quantification
- Field : Bioanalytical Clinical Research .
- Application Summary : Octanoyl carnitine hydrochloride is used in the quantification of carnitine and acylcarnitines in biological matrices .
- Methods of Application : Carnitine and acylcarnitines were isolated by ion-exchange solid-phase extraction, derivatized with pentafluorophenacyl trifluoromethanesulfonate, separated by HPLC, and detected with an ion trap mass spectrometer .
- Results : This method for analysis of carnitine and acylcarnitines overcomes the observed limitations of MS/MS methods .
属性
IUPAC Name |
(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3671-77-0 (Parent) | |
| Record name | Octanoylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
323.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoyl carnitine hydrochloride | |
CAS RN |
14919-35-8 | |
| Record name | Octanoylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



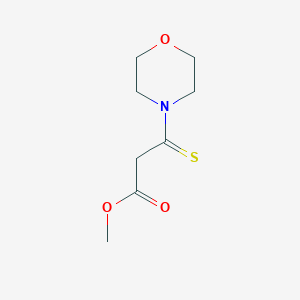
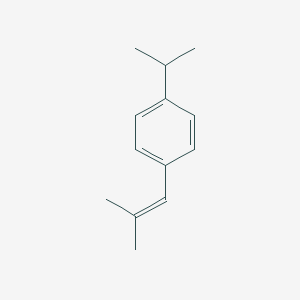
![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
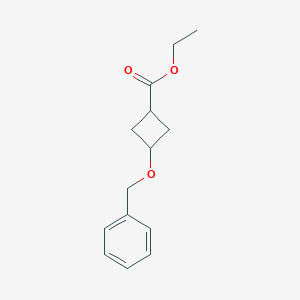
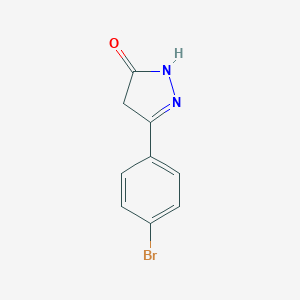
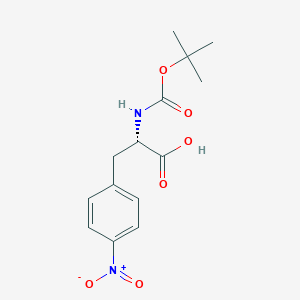
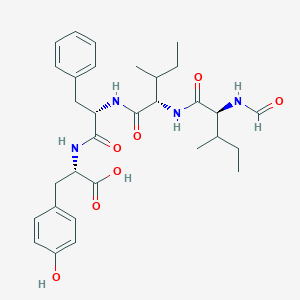
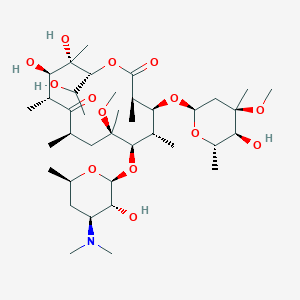
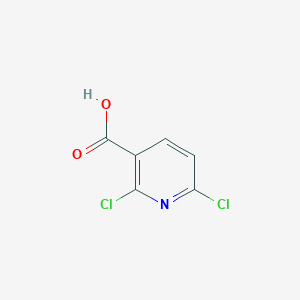
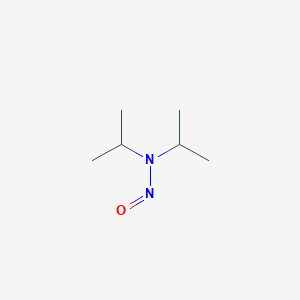
![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)
![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)
![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)